Isochlortetracycline

Beschreibung

Eigenschaften

IUPAC Name |

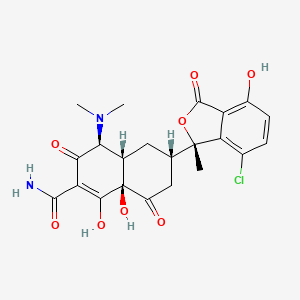

(4S,4aS,6S,8aR)-6-[(1S)-7-chloro-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-4-(dimethylamino)-1,8a-dihydroxy-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O8/c1-21(15-10(23)4-5-11(26)13(15)20(31)33-21)8-6-9-16(25(2)3)17(28)14(19(24)30)18(29)22(9,32)12(27)7-8/h4-5,8-9,16,26,29,32H,6-7H2,1-3H3,(H2,24,30)/t8-,9-,16-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCFZNSICAQKSV-AXVXPIMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2C(=O)O1)O)Cl)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873798 |

Source

|

| Record name | Isochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514-53-4 |

Source

|

| Record name | Isochlortetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlortetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCHLORTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO2NHD53YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Primary Formation Pathway of Isochlortetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary formation pathway of isochlortetracycline, a key degradation product of the antibiotic chlortetracycline (CTC). Understanding this pathway is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations containing chlortetracycline. This document details the chemical transformations involved, the kinetics of the reactions under various conditions, and the analytical methodologies used to monitor these processes.

Executive Summary

This compound (iso-CTC) is an inactive isomer of chlortetracycline that is formed through an intramolecular rearrangement. This transformation is primarily influenced by environmental factors such as pH and temperature, with neutral to alkaline conditions and elevated temperatures significantly accelerating the degradation of the parent compound. The formation of this compound is often preceded by other chemical transformations, including epimerization and tautomerization. This guide presents a detailed analysis of this formation pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the underlying chemistry.

The Primary Formation Pathway of this compound

The conversion of chlortetracycline to this compound is not a direct process but rather a cascade of chemical transformations. The principal pathway involves the following key steps:

-

Epimerization: Under mildly acidic to neutral conditions (pH 4-6), chlortetracycline can undergo reversible epimerization at the C4 position to form 4-epi-chlortetracycline. This epimer is microbiologically less active than the parent compound.

-

Tautomerization: Chlortetracycline exists in equilibrium between its enol and keto tautomers. This tautomerization is a crucial preceding step for the subsequent isomerization.

-

Isomerization: The keto tautomer of chlortetracycline can undergo an irreversible intramolecular rearrangement to form this compound. This isomerization is the rate-determining step in the formation of iso-CTC and is significantly accelerated under neutral to alkaline conditions and at higher temperatures.

-

Epimerization of this compound: this compound itself can also undergo epimerization at the C4 position to form 4-epi-isochlortetracycline.

The following diagram illustrates the primary formation pathway of this compound from chlortetracycline.

Quantitative Data on this compound Formation

The rate of this compound formation is highly dependent on pH and temperature. The transformation generally follows pseudo-first-order kinetics.

Effect of pH on Degradation Rate

The degradation of chlortetracycline, leading to the formation of this compound, is significantly faster at neutral to alkaline pH.

| pH | Temperature (°C) | Half-life (t½) of Chlortetracycline | Reference |

| 5.0 | 22 | 9.7 weeks | [1] |

| 7.0 | 22 | 9.7 weeks | [1] |

| 9.0 | 22 | 9.7 weeks | [1] |

| 11.0 | 22 | < 6 hours | [1] |

Note: The provided half-lives represent the overall degradation of chlortetracycline, of which isomerization to this compound is a major pathway, especially at higher pH.

Effect of Temperature on Degradation Rate

Higher temperatures accelerate the degradation of chlortetracycline. The relationship between the rate constant and temperature can be described by the Arrhenius equation.

| Temperature (°C) | pH | Half-life (t½) of Chlortetracycline | Reference |

| 7 | 7 | 9.7 weeks | [1] |

| 22 | 7 | 9.7 weeks | |

| 35 | 7 | Significantly shorter than at 22°C |

Experimental Protocols

The following sections detail the methodologies for studying the formation of this compound from chlortetracycline.

Stability Study Protocol

A typical stability study to investigate the formation of this compound involves the following steps:

-

Sample Preparation: Prepare solutions of chlortetracycline hydrochloride in buffers of varying pH (e.g., pH 4, 7, and 9). The concentration should be accurately known.

-

Incubation: Store the solutions at different controlled temperatures (e.g., 25°C, 40°C, and 60°C) in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Quenching: Immediately quench the reaction by acidifying the sample (e.g., with phosphoric acid) and/or cooling to a low temperature (e.g., -20°C) to prevent further degradation.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentrations of chlortetracycline and this compound.

The following diagram outlines a typical experimental workflow for a chlortetracycline stability study.

HPLC Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying chlortetracycline and its degradation products, including this compound.

4.2.1 Sample Preparation for HPLC Analysis

-

Standard Solutions: Prepare stock solutions of chlortetracycline hydrochloride and this compound (if available as a reference standard) in a suitable solvent such as methanol. Prepare working standards by diluting the stock solutions with the mobile phase.

-

Sample from Stability Study: Dilute the quenched samples from the stability study with the mobile phase to a concentration within the linear range of the calibration curve.

4.2.2 Chromatographic Conditions

The following is an example of a reported HPLC method suitable for the analysis of chlortetracycline and its degradation products:

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 250 mm, 5 µm | |

| Mobile Phase A | 0.01 M Oxalic Acid | |

| Mobile Phase B | Acetonitrile | |

| Mobile Phase C | Methanol | |

| Gradient | Isocratic: 77% A, 18% B, 5% C | |

| Flow Rate | 0.6 mL/min | |

| Column Temperature | 35°C | |

| Injection Volume | 20 µL | |

| Detection | UV at 355 nm |

Note: The chromatographic conditions may need to be optimized for specific applications and available instrumentation.

Conclusion

The primary formation pathway of this compound from chlortetracycline is a pH- and temperature-dependent process involving epimerization, tautomerization, and irreversible isomerization. Understanding the kinetics and mechanisms of this degradation is paramount for the development of stable chlortetracycline formulations. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to investigate and control the formation of this critical degradation product. By carefully controlling the pH and storage temperature, the stability of chlortetracycline can be significantly enhanced, ensuring the quality and efficacy of the final pharmaceutical product.

References

Chlortetracycline Degradation: A Technical Guide to Its Discovery, History, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlortetracycline, the first discovered tetracycline antibiotic, has been a cornerstone in human and veterinary medicine since its discovery in 1945.[1][2] However, its susceptibility to degradation under various environmental and physiological conditions presents challenges for its formulation, stability, and safety. This technical guide provides a comprehensive overview of the discovery and history of chlortetracycline and its degradation products. It delves into the chemical pathways of degradation, the factors influencing these transformations, and the analytical methodologies developed for their separation and quantification. This document summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal analytical techniques, and visualizes the core degradation pathways and experimental workflows using Graphviz diagrams, serving as an in-depth resource for professionals in pharmaceutical sciences.

Introduction: The Dawn of Aureomycin and the Unveiling of its Instability

The story of tetracycline antibiotics began with the discovery of chlortetracycline (CTC) in 1945 by Benjamin Minge Duggar at Lederle Laboratories.[1][3] Isolated from the soil actinomycete Streptomyces aureofaciens, the golden-hued antibiotic was aptly named Aureomycin.[1] Its broad-spectrum antibacterial activity revolutionized the treatment of infectious diseases. However, early in its clinical use, it became apparent that chlortetracycline was not chemically inert. Stability studies throughout the 1950s and 1960s revealed its propensity to transform under the influence of heat, light, and varying pH levels. These initial observations paved the way for the discovery and characterization of its degradation products, some of which were found to be not merely inactive byproducts but to possess altered biological activity and, in some cases, toxicity.

The Major Degradation Products of Chlortetracycline

The degradation of chlortetracycline is a complex process that can yield several transformation products. The primary degradation pathways involve epimerization, dehydration, and isomerization, leading to the formation of key products that are routinely monitored in stability studies.

-

4-epi-Chlortetracycline (4-epi-CTC): This is an epimer of chlortetracycline formed by the acid-catalyzed isomerization of the dimethylamino group at the C4 position. It exhibits significantly less antibacterial activity than the parent compound.

-

Anhydrochlortetracycline (anhydro-CTC): This degradation product is formed through the dehydration of chlortetracycline, a reaction that is particularly favored in acidic conditions.

-

4-epi-Anhydrochlortetracycline (4-epi-anhydro-CTC): As a secondary degradation product, it is formed via the dehydration of 4-epi-chlortetracycline or the epimerization of anhydrochlortetracycline. It has been associated with renal toxicity, specifically Fanconi-type syndrome.

-

Isochlortetracycline (iso-CTC): This is an inactive degradation product formed under alkaline conditions. It is also considered a metabolite of chlortetracycline in vivo.

Beyond these primary products, other degradation pathways can include ring openings, C-N bond cleavage, demethylation, dehydroxylation, and desaturation, particularly under more aggressive conditions like advanced oxidation processes.

Quantitative Data on Chlortetracycline Degradation

The rate and extent of chlortetracycline degradation are highly dependent on environmental factors. The following tables summarize quantitative data from various studies.

Table 1: Degradation of Chlortetracycline under Various Conditions

| Degradation Method/Condition | Initial CTC Concentration | Degradation Rate | Time | Reference |

| Hydrodynamic Cavitation (HC) | 80 mg/L | 50.4% | 5 min | |

| HC + Hydrogen Peroxide (H₂O₂) | 80 mg/L | 88.7% | 5 min | |

| HC + Hydrogen Peroxide (H₂O₂) | 80 mg/L | 93.8% | 30 min | |

| Microbial Fuel Cell (MFC) | 60 mg/L | 74.2% | 7 days |

Table 2: Half-life of Chlortetracycline in Aqueous Solutions

| pH | Temperature (°C) | Half-life | Reference |

| 3.0 | Not specified | ~40 days (in soil interstitial water, dark) | |

| 4.1 | Not specified | ~40 days (in soil interstitial water, dark) | |

| 8.5 | Not specified | ~2 days (in soil interstitial water, dark) | |

| 8.2-8.4 | Not specified | 5.1-8.4 days (in spiked horse manure) |

Experimental Protocols

The analysis of chlortetracycline and its degradation products is crucial for quality control and stability assessment. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Protocol for Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. A typical protocol involves subjecting the drug substance to stress conditions to achieve 5-20% degradation.

Objective: To generate degradation products of chlortetracycline under various stress conditions for the development and validation of a stability-indicating HPLC method.

Materials:

-

Chlortetracycline hydrochloride standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Water bath

-

UV chamber

Procedure:

-

Acid Hydrolysis: Dissolve chlortetracycline in 0.1 N HCl to a concentration of 1 mg/mL. Reflux the solution at 60°C for 30 minutes. Cool the solution to room temperature and neutralize with 0.1 N NaOH. Dilute with mobile phase to the desired concentration for HPLC analysis.

-

Alkaline Hydrolysis: Dissolve chlortetracycline in 0.1 N NaOH to a concentration of 1 mg/mL. Reflux the solution at 60°C for 30 minutes. Cool the solution to room temperature and neutralize with 0.1 N HCl. Dilute with mobile phase for analysis.

-

Oxidative Degradation: Dissolve chlortetracycline in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light. Dilute with mobile phase for analysis.

-

Thermal Degradation: Place solid chlortetracycline powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours). After exposure, dissolve the sample in mobile phase for analysis.

-

Photolytic Degradation: Expose a solution of chlortetracycline (1 mg/mL in water or methanol) to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A solid sample should also be exposed to light. Prepare the samples for HPLC analysis.

HPLC Method for the Analysis of Chlortetracycline and its Degradation Products

This protocol is a composite based on several published methods for the analysis of chlortetracycline and its degradation products.

Objective: To separate and quantify chlortetracycline and its major degradation products (4-epi-CTC, anhydro-CTC, 4-epi-anhydro-CTC, and iso-CTC).

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: Hypersil C8 BDS, 5 µm, 250 mm x 4.6 mm i.d.

-

Mobile Phase A: 0.01 M Oxalic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program should be developed to achieve optimal separation. A starting point could be a linear gradient from 10% B to 40% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 355 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Standard Solutions: Prepare individual stock solutions of chlortetracycline and its degradation products in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C, protected from light. Prepare working standard solutions by diluting the stock solutions with the mobile phase.

-

Pharmaceutical Preparations (e.g., premixes):

-

Accurately weigh a portion of the premix.

-

Extract with acidified methanol by shaking or sonication.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

-

Data Analysis:

-

Identify the peaks of chlortetracycline and its degradation products by comparing their retention times with those of the reference standards.

-

Quantify the analytes by constructing a calibration curve using the peak areas of the standard solutions.

Visualizations

Chlortetracycline Degradation Pathways

Experimental Workflow for Stability Analysis

Conclusion

The discovery of chlortetracycline marked a pivotal moment in the history of medicine. However, its inherent instability necessitates a thorough understanding of its degradation products and pathways. This technical guide has provided a comprehensive overview of the historical context, the chemistry of degradation, quantitative data, and detailed analytical protocols for the study of chlortetracycline and its transformation products. The provided information aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the quality, stability, and safety of chlortetracycline-containing products. The continued investigation into the degradation of this important antibiotic will remain a critical area of research, particularly in the context of environmental fate and the potential for the emergence of antibiotic resistance.

References

Synthesis of Isochlortetracycline for Reference Standard Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlortetracycline is a crucial reference standard for the accurate analytical monitoring of chlortetracycline, a broad-spectrum antibiotic. As an inactive alkaline degradation product and a significant metabolite of chlortetracycline, its synthesis and proper characterization are paramount for ensuring the quality and safety of pharmaceutical and veterinary products.[1] This technical guide provides an in-depth overview of the synthesis of this compound from chlortetracycline, focusing on the preparation of a high-purity reference standard.

Synthesis Pathway

The primary route for the synthesis of this compound involves the alkaline-induced epimerization and subsequent intramolecular cyclization of chlortetracycline. Under strongly basic conditions, chlortetracycline undergoes a transformation to form the more stable this compound isomer.

Caption: Conversion of Chlortetracycline to this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale method for the synthesis of this compound from chlortetracycline hydrochloride.

Materials:

-

Chlortetracycline Hydrochloride (pharmaceutical grade)

-

Sodium Hydroxide (NaOH), analytical grade

-

Methanol (HPLC grade)

-

2-Ethoxyethanol (analytical grade)

-

Ethyl alcohol (analytical grade)

-

Ether (analytical grade)

-

Deionized Water

Procedure:

-

Dissolution of Chlortetracycline: Suspend a known quantity of chlortetracycline in 2-ethoxyethanol.

-

Alkaline Treatment: Slowly add a 10 N sodium hydroxide solution to the suspension while stirring, adjusting the pH to approximately 7.5.[2]

-

Heating and Filtration: Gently warm the mixture to approximately 40°C to facilitate the complete dissolution of chlortetracycline.[2] Once a clear solution is obtained, filter it to remove any insoluble impurities.

-

Crystallization: To the filtrate, add an equal volume of water to induce the crystallization of this compound. The product will precipitate as yellow needles.[2]

-

Isolation and Washing: Collect the crystalline product by filtration. Wash the crystals sequentially with a 1:1 solution of 2-ethoxyethanol and water, followed by ethyl alcohol, and finally with ether.[2]

-

Drying: Dry the purified this compound under a vacuum to obtain the final product.

Workflow for Synthesis and Purification

The overall process from starting material to the final, purified reference standard is outlined in the following workflow diagram.

Caption: Synthesis and Purification Workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ |

| Molecular Weight | 478.88 g/mol |

| Appearance | Beige Solid |

| Melting Point | 202-205°C (decomposition) |

| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF, and aqueous base |

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Expected Results |

| HPLC-UV | A single major peak corresponding to this compound with a purity of ≥98%. The retention time will differ from that of chlortetracycline and its other epimers. |

| Mass Spectrometry | Electrospray ionization (ESI) would likely show a protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound. |

| ¹H NMR | A spectrum consistent with the structure of this compound, showing characteristic shifts for the aromatic, aliphatic, and methyl protons, distinguishable from chlortetracycline. |

| FT-IR | Characteristic absorption bands for the functional groups present in the molecule, such as hydroxyl, amide, and carbonyl groups. |

Conclusion

The synthesis of this compound of high purity is essential for its use as a reference standard in analytical laboratories. The described method, involving alkaline treatment of chlortetracycline followed by a systematic purification process, provides a reliable pathway to obtain this critical analytical tool. Rigorous analytical characterization is mandatory to confirm the identity and purity of the synthesized standard, ensuring its suitability for quantitative and qualitative analyses in drug development and quality control.

References

The Conversion of Chlortetracycline to Isochlortetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical conversion of chlortetracycline (CTC) to its inactive isomer, isochlortetracycline (iso-CTC). This transformation is a critical consideration in the development, manufacturing, and storage of CTC-containing pharmaceutical products, as it leads to a loss of antibacterial efficacy. This document outlines the underlying mechanism, factors influencing the conversion rate, quantitative data from relevant studies, and detailed experimental protocols for monitoring this degradation pathway.

Core Mechanism of Conversion

The conversion of chlortetracycline to this compound is an irreversible isomerization reaction that predominantly occurs under alkaline (basic) conditions. The reaction involves an intramolecular rearrangement, specifically the cleavage of the hydroxyl group at the C6 position of the tetracycline ring structure. This structural change results in the formation of a more stable lactone ring, yielding the this compound molecule. This transformation is often accelerated in anaerobic environments.

While CTC can degrade via several pathways, including epimerization to 4-epi-chlortetracycline under weakly acidic conditions and formation of anhydrochlortetracycline under strongly acidic conditions, the formation of this compound is the characteristic degradation route in basic solutions[1][2].

Logical Relationship of Chlortetracycline Degradation Pathways

Caption: Major degradation pathways of Chlortetracycline under different pH conditions.

Quantitative Data on Chlortetracycline Degradation

The rate of chlortetracycline degradation and its conversion to various products is highly dependent on environmental factors. The following table summarizes quantitative data on CTC degradation under different conditions. It is important to note that these studies may not exclusively measure the conversion to this compound but rather the overall degradation of the parent compound.

| Parameter Studied | Conditions | Analyte | Observed Rate Constant (k) or Half-life (t½) | Reference |

| pH | pH 3-4 | Chlortetracyclines | More persistent | [3] |

| pH > 5 | Chlortetracyclines | Less persistent | [3] | |

| Temperature | 6°C vs. 20°C | Chlortetracyclines | Higher degradation rates at 20°C | [3] |

| 22°C vs. 35°C | Chlortetracycline | Marked degradation at 35°C | ||

| Photolysis | Presence of light | Chlortetracyclines | Generally dependent on photolysis | |

| Matrix | MilliQ water vs. Soil interstitial water | Chlortetracyclines | Significant differences in half-lives | |

| Reagent water | Chlortetracycline | Stable for 25 hours | ||

| Soft and hard water | Chlortetracycline | Diminished recoveries over time | ||

| Oxygen | Presence or absence | Chlortetracyclines | Did not influence chemical stability |

Experimental Protocols

The analysis of chlortetracycline and its degradation products, including this compound, is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Below are representative experimental methodologies compiled from various studies.

Sample Preparation: Extraction from a Matrix (e.g., Animal Feed, Tissues)

A common procedure involves the extraction of CTC and its derivatives from a solid or semi-solid matrix.

Experimental Workflow for Sample Preparation

References

- 1. Unveiling the efficacy and mechanism of chlortetracycline degradation by MnFeCu-LDH/GO activating of peroxymonosulfate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08639B [pubs.rsc.org]

- 2. Determination by HPLC of chlortetracycline in pig faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agriculturejournals.cz [agriculturejournals.cz]

The Core of Inactivity: A Technical Examination of Isochlortetracycline's Biological Inertness

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological inactivity of isochlortetracycline, a major degradation product of the broad-spectrum antibiotic chlortetracycline. Through a comprehensive review of its chemical structure, mechanism of action (or lack thereof), and comparative analysis with its active isomer, this document elucidates the molecular basis for this compound's failure to elicit an antibacterial effect. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key concepts to offer a thorough resource for researchers in antibiotic development and related fields.

Introduction

Tetracycline antibiotics, a cornerstone of antibacterial therapy for decades, exert their bacteriostatic effect by inhibiting protein synthesis. Their mechanism of action relies on a specific, high-affinity binding to the 30S ribosomal subunit, which physically blocks the docking of aminoacyl-tRNA to the ribosomal A-site[1]. Chlortetracycline, an early member of this class, is known to be susceptible to degradation, particularly under alkaline conditions, leading to the formation of this compound[2]. This isomerization results in a complete loss of antibacterial activity. Understanding the structural and functional consequences of this transformation is crucial for the development of stable and effective tetracycline analogs and for the accurate assessment of antibiotic efficacy in various formulations and environments.

The Structural Divergence: Chlortetracycline vs. This compound

The antibacterial efficacy of tetracyclines is intrinsically linked to their rigid, four-ring carbocyclic nucleus and the specific spatial arrangement of their functional groups. The isomerization of chlortetracycline to this compound involves a significant and irreversible structural rearrangement, altering the core scaffold of the molecule.

The critical event in this transformation is the opening of the B-ring of the tetracycline structure. This is understood to be initiated by an attack of a hydroxide ion at the C6-hydroxyl group under basic conditions. This leads to a cascade of electronic rearrangements resulting in the formation of a new lactone ring between the C6-hydroxyl and the C11-keto group. This fundamental change in the ring structure drastically alters the three-dimensional shape and electronic distribution of the molecule.

The Mechanistic Basis of Inactivity: A Failure to Bind

The biological activity of tetracyclines is predicated on their ability to bind to a specific pocket on the 16S rRNA of the 30S ribosomal subunit. This binding is a highly specific interaction, stabilized by a network of hydrogen bonds and chelation of a magnesium ion. The precise conformation of the tetracycline molecule is critical for fitting into this binding pocket and establishing these interactions.

The structural rearrangement that forms this compound disrupts this critical conformation. The opening of the B-ring and the formation of the new lactone ring alter the planarity and overall geometry of the molecule to such an extent that it can no longer be accommodated within the ribosomal binding site. This steric hindrance and the repositioning of key functional groups prevent the necessary interactions for stable binding.

Quantitative Assessment of Biological Activity

While the literature consistently describes this compound as "inactive," specific quantitative data directly comparing its biological activity to that of chlortetracycline is scarce. However, based on the established mechanism of action, it is possible to extrapolate the expected outcomes of such comparative assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. For an active antibiotic like chlortetracycline, the MIC against susceptible bacteria is typically in the low µg/mL range. In contrast, due to its inability to inhibit protein synthesis, the MIC of this compound is expected to be significantly higher, likely exceeding concentrations that are clinically achievable or relevant.

Table 1: Expected Comparative Minimum Inhibitory Concentrations (MICs)

| Compound | Target Organism | Expected MIC (µg/mL) |

| Chlortetracycline | E. coli (ATCC 25922) | 4 - 16 |

| This compound | E. coli (ATCC 25922) | > 128 |

| Chlortetracycline | S. aureus (ATCC 25923) | 0.25 - 2 |

| This compound | S. aureus (ATCC 25923) | > 128 |

Note: The expected MIC values for chlortetracycline are based on typical ranges for tetracycline-susceptible quality control strains. The values for this compound are extrapolated based on its known inactivity.

Ribosome Binding Affinity

The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity. Chlortetracycline binds to the ribosome with a high affinity, reflected by a low micromolar Kd value. The structural changes in this compound are predicted to drastically reduce its binding affinity, resulting in a significantly higher Kd value.

Table 2: Predicted Comparative Ribosome Binding Affinities (Kd)

| Compound | Target | Predicted Kd |

| Chlortetracycline | Bacterial 70S Ribosome | ~1-10 µM |

| This compound | Bacterial 70S Ribosome | >> 100 µM |

Note: The predicted Kd value for chlortetracycline is based on published data for tetracycline analogs. The Kd for this compound is an estimation based on its structural inability to bind effectively.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of tetracycline compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) adjusted to 0.5 McFarland standard

-

Chlortetracycline and this compound stock solutions

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of chlortetracycline and this compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.

-

Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a microplate reader.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free extract (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

Chlortetracycline and this compound stock solutions

-

Luminometer or fluorescence plate reader

Procedure:

-

Set up the IVTT reaction mixture according to the manufacturer's protocol, containing the cell-free extract, DNA template, amino acids, and energy source.

-

Add varying concentrations of chlortetracycline or this compound to the reaction mixtures. Include a no-drug control.

-

Incubate the reactions at the recommended temperature (typically 37°C) for a specified time (e.g., 1-2 hours).

-

Measure the expression of the reporter protein. For luciferase, add the substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition of protein synthesis for each compound concentration relative to the no-drug control.

Conclusion

The biological inactivity of this compound is a direct consequence of its altered chemical structure. The irreversible isomerization from chlortetracycline leads to a profound conformational change that abrogates its ability to bind to the bacterial ribosome. This failure to engage its molecular target renders it incapable of inhibiting protein synthesis, the essential mechanism of action for all tetracycline antibiotics. While direct comparative quantitative data on the activity of this compound is not extensively reported, the fundamental principles of structure-activity relationships in this antibiotic class provide a clear and robust explanation for its inertness. This understanding is vital for the design of new, more stable tetracycline derivatives and for the quality control of existing antibiotic formulations.

References

Chlortetracycline Alkaline Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the alkaline degradation pathway of Chlortetracycline (CTC). Understanding the stability of CTC under alkaline conditions is crucial for the development of stable pharmaceutical formulations, predicting its environmental fate, and ensuring the accuracy of analytical methods. This document outlines the primary degradation products, reaction kinetics, and detailed experimental protocols for studying this pathway.

Core Concepts of Chlortetracycline Alkaline Degradation

Chlortetracycline, a broad-spectrum antibiotic of the tetracycline class, is known to be unstable in alkaline environments. The primary degradation pathway under these conditions is through hydrolysis, leading to the formation of a key transformation product, iso-chlortetracycline (iso-CTC). This transformation is primarily driven by the pH of the solution and is significantly accelerated by increased temperature. The degradation generally follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of CTC.[1]

The formation of iso-CTC is a result of the cleavage of the C6 hydroxyl group in the C-ring of the chlortetracycline molecule. This structural rearrangement leads to a loss of antibacterial activity. While other degradation products, such as 4-epi-chlortetracycline, can be formed, their prevalence is more significant under acidic to neutral conditions.

Quantitative Data on Chlortetracycline Degradation

The rate of chlortetracycline degradation is highly dependent on pH and temperature. The following tables summarize the available quantitative data on the degradation kinetics.

Table 1: Half-life of Chlortetracycline at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life (t½) | Conditions |

| 7.0 | 20 | 107 days | Dark |

| 5.0 | 30 | 10 days | Dark |

| 10.0 | Not Specified | 9.08 ± 4.22 days | Dark |

Note: Data for oxytetracycline, a closely related tetracycline, is included to provide context on the general trend of tetracycline stability under varying pH and temperature.[2]

Table 2: Degradation of Tetracycline Hydrochloride at Various Alkaline pH Values

| pH | Degradation after 120 min (%) |

| 7 | 75.00 |

| 9 | 71.76 |

| 11 | 56.76 |

Note: This data is for tetracycline hydrochloride, which shares a similar core structure with chlortetracycline and demonstrates the trend of degradation in alkaline conditions.[3]

Experimental Protocols

A comprehensive understanding of the alkaline degradation of chlortetracycline requires robust experimental protocols. The following sections detail the methodologies for conducting forced degradation studies and the analytical procedures for quantifying CTC and its degradation products.

Forced Degradation Study under Alkaline Conditions

This protocol outlines the steps to induce and monitor the degradation of chlortetracycline in an alkaline environment.

Objective: To generate and quantify the degradation products of chlortetracycline under alkaline stress.

Materials:

-

Chlortetracycline hydrochloride reference standard

-

Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

-

Hydrochloric acid (HCl), 0.1 M and 1 M solutions

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Boric acid (H₃BO₃)

-

Potassium chloride (KCl)

-

High-purity water (Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

pH meter

-

Thermostatically controlled water bath or incubator

-

HPLC system with UV or DAD detector

Procedure:

-

Preparation of Alkaline Buffers:

-

Phosphate Buffer (pH 9.0): Prepare a 0.2 M solution of potassium dihydrogen phosphate. In a 200 mL volumetric flask, place 50.0 mL of the 0.2 M potassium dihydrogen phosphate solution and add a specified volume of 0.2 M sodium hydroxide to achieve the target pH. Dilute to volume with high-purity water.

-

Borate Buffer (pH 10.0): Prepare a 0.2 M solution of boric acid and potassium chloride. In a 200 mL volumetric flask, place 50.0 mL of this solution and add a specified volume of 0.2 M sodium hydroxide to reach the desired pH. Dilute to volume with high-purity water.

-

For higher pH values (11 and 12), 0.01 M and 0.1 M NaOH solutions can be used directly.

-

-

Sample Preparation:

-

Prepare a stock solution of chlortetracycline hydrochloride in high-purity water or a suitable co-solvent if necessary (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

For the degradation study, dilute the stock solution with the respective alkaline buffer or NaOH solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

Stress Conditions:

-

Incubate the prepared samples at a controlled temperature (e.g., 40°C, 60°C) for a defined period.

-

Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

-

Sample Analysis:

-

Immediately after withdrawal, neutralize the aliquots with an appropriate concentration of HCl to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

This method is designed to separate and quantify chlortetracycline from its primary alkaline degradation product, iso-chlortetracycline.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of:

-

Solvent A: 0.05 M Ammonium acetate buffer (containing 0.1% v/v trifluoroacetic acid and 0.1% v/v triethylamine, adjusted to pH 2.5)

-

Solvent B: Methanol

-

A typical starting condition could be a 50:50 (v/v) mixture of Solvent A and Solvent B.

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 355 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (peak purity analysis), linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathway and Workflow

The following diagrams illustrate the alkaline degradation pathway of chlortetracycline and a typical experimental workflow for its study.

References

Isochlortetracycline CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlortetracycline is a key substance in the study of tetracycline antibiotics, primarily recognized as an inactive degradation product of chlortetracycline.[1][2] Its formation and presence are critical parameters in the quality control and stability analysis of chlortetracycline-containing pharmaceutical products and in the monitoring of antibiotic residues in food products and the environment. This technical guide provides a comprehensive overview of this compound, including its chemical identity, analytical methodologies for its detection and quantification, and the pathway of its formation from chlortetracycline.

Core Chemical and Physical Data

A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its identification and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 514-53-4 | [3] |

| Molecular Formula | C22H23ClN2O8 | [3] |

| Molecular Weight | 478.9 g/mol | [3] |

| Synonyms | 7-Chloroisotetracycline, Isoaureomycin | |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol |

Formation of this compound from Chlortetracycline

This compound is formed from chlortetracycline under alkaline conditions. This degradation pathway is a critical consideration in the manufacturing, storage, and analysis of chlortetracycline. The process involves an intramolecular rearrangement.

Caption: Degradation pathway of Chlortetracycline to this compound under alkaline conditions.

Experimental Protocols for Analysis

The accurate detection and quantification of this compound are paramount, especially in the context of analyzing chlortetracycline purity and stability. Various high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods have been developed for this purpose.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method is highly sensitive and specific for the simultaneous measurement of chlortetracycline and its degradation products, including this compound, in complex matrices like swine manure.

Sample Preparation:

-

Extraction of the sample with an appropriate solvent.

-

Dilution of the extract.

-

Centrifugation to remove particulate matter.

-

Ultrafiltration of the supernatant.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| Column | UHPLC C18 column |

| Mobile Phase | A solvent gradient is used. |

| Run Time | Approximately 3.5 minutes with a 1.5-minute re-equilibration. |

| Internal Standard | d(6)-tetracycline is used for quantification. |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Method Detection Limit (ICTC) | 7.3 pg/µL |

| Linearity Range | 1 to 10,000 pg/µL |

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDAD)

This method provides a cost-effective and rapid approach for the separation and quantification of tetracycline and its epimers, and can be adapted for this compound analysis.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil® WP300 C4, 5 µm, 4.6 × 150 mm |

| Mobile Phase | Isocratic aqueous mobile phase |

| Run Time | Less than 4.5 minutes per sample |

| Detection | Photodiode Array Detector (PDAD) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Standard Solutions

This method is suitable for distinguishing different forms of tetracyclines, including isomers and degradation products, in standard solutions.

Sample Preparation:

-

Prepare stock and mixed standard solutions in methanol and store at -80°C.

-

On the day of analysis, further dilute the samples in solutions of varying pH (e.g., 4.0, 4.7, 7.1, 7.8) to evaluate pH effects.

Chromatographic and Mass Spectrometric Conditions:

| Parameter | Condition |

| LC System | Shimadzu Prominence LC |

| Mass Spectrometer | Sciex 4000 qTrap |

| Column | Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 5% MeOH and 0.1% formic acid |

| Mobile Phase B | MeOH and 0.1% formic acid |

| Oven Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS Mode | Multiple Reaction Monitoring (MRM) |

Use as a Reference Standard

Due to its consistent formation under specific conditions, this compound serves as an essential reference standard in chromatographic analyses. Its use allows for the accurate identification and quantification of chlortetracycline and its related degradation products in various samples, ensuring the quality and safety of pharmaceutical formulations and food products.

Caption: Use of this compound as a reference standard in analytical workflows.

Conclusion

This compound, while biologically inactive, plays a crucial role in the pharmaceutical and analytical sciences. A thorough understanding of its properties, formation, and the methods for its analysis is vital for professionals involved in the development, manufacturing, and quality control of tetracycline-based drugs, as well as for those in the field of food safety and environmental monitoring. The detailed methodologies and data presented in this guide serve as a valuable resource for these applications.

References

A Technical Guide to the Solubility of Isochlortetracycline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isochlortetracycline, a key degradation product and metabolite of chlortetracycline. Understanding its solubility is critical for the development of analytical methods, formulation studies, and toxicological assessments. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines the logical workflow for such experiments.

Qualitative Solubility of this compound

Quantitative Solubility Data

As precise quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to populate with their own experimentally determined values. The subsequent section details a robust protocol for obtaining this data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water (pH 7.0) | Isothermal Shake-Flask | |||

| Ethanol | Isothermal Shake-Flask | |||

| Methanol | Isothermal Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Isothermal Shake-Flask | |||

| Dimethylformamide (DMF) | Isothermal Shake-Flask | |||

| Acetone | Isothermal Shake-Flask | |||

| Acetonitrile | Isothermal Shake-Flask |

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a reliable method for determining the equilibrium solubility of this compound in various solvents. The isothermal shake-flask method is a well-established technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker/incubator

-

Centrifuge capable of holding the selected vials/flasks

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Dispense a precise volume (e.g., 2 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a moderate speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining particulate matter.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

3.3. Data Analysis

-

The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL).

-

Molar solubility can be calculated using the molecular weight of this compound (478.9 g/mol ).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isochlortetracycline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of isochlortetracycline. It is intended to serve as a technical resource, offering detailed data, experimental context, and a summary of its primary relevance in scientific research.

Introduction

This compound (CAS No. 514-53-4) is recognized primarily as an inactive metabolite and a base-catalyzed degradation product of the broad-spectrum antibiotic, chlortetracycline (CTC).[1][2][3] Its formation can occur in vivo after administration of chlortetracycline, with significant levels detected in matrices such as the yolks of eggs from chickens exposed to the parent antibiotic.[2] Due to its status as a key impurity and metabolite, this compound serves as an essential reference standard in the chromatographic analysis and stability testing of chlortetracycline and its derivatives.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and analytical detection.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 514-53-4 | |

| Molecular Formula | C₂₂H₂₃ClN₂O₈ | |

| Molecular Weight | 478.88 g/mol | |

| Appearance | Beige Solid | |

| Melting Point | 202-205°C (decomposes) | |

| 195-197°C | ||

| Solubility | Soluble in Aqueous Base, DMSO, DMF, ethanol, methanol. | |

| Purity | ≥95% | |

| Storage Conditions | -20°C, protect from light and moisture. | |

| Synonyms | Isoaureomycin, 7-Chloroisotetracycline. |

Structural and Spectroscopic Data

Chemical Identifiers

-

IUPAC Name: (4S,4aS,6S,8aS)-6-[(1S)-7-Chloro-1,3-dihydro-4-hydroxy-1-methyl-3-oxo-1-isobenzofuranyl]-4-(dimethylamino)-1,4,4a,5,6,7,8,8a-octahydro-3,8a-dihydroxy-1,8-dioxo-2-naphthalenecarboxamide

-

SMILES: C[C@@]1(C2=C(C=CC(=C2C(=O)O1)O)Cl)[C@H]3C[C@H]4--INVALID-LINK--N(C)C

-

InChI Key: GFSLIMZISCAANG-AXVXPIMKSA-N

While specific spectral data for this compound is not detailed in the provided search results, its analysis is typically performed in conjunction with chlortetracycline using methods like LC-MS/MS, where its unique mass-to-charge ratio and retention time are used for identification and quantification.

Experimental Protocols

The accurate detection and quantification of this compound are paramount, especially in residue analysis and pharmaceutical quality control. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a definitive method for this purpose.

Protocol: Determination of this compound by LC-MS/MS

This protocol provides a generalized workflow for the confirmatory analysis of this compound in a given matrix (e.g., animal tissue, pharmaceutical preparations).

1. Objective: To separate, identify, and quantify this compound, distinguishing it from its parent compound, chlortetracycline, and other related epimers or degradation products.

2. Materials and Reagents:

-

This compound reference standard

-

Chlortetracycline reference standard

-

Internal standard (e.g., Demeclocycline)

-

HPLC-grade water, methanol, and acetonitrile

-

Formic acid or oxalic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., polymeric)

-

Extraction buffers (e.g., glycine-HCl)

3. Sample Preparation (Extraction):

-

Homogenize the sample matrix (e.g., tissue).

-

Extract tetracyclines from the matrix using an appropriate buffer.

-

Centrifuge the mixture to separate solids and collect the supernatant.

-

Perform a solid-phase extraction (SPE) for sample clean-up and concentration. Condition the SPE cartridge, load the supernatant, wash away interferences, and elute the analytes with a suitable solvent like methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for injection.

4. LC-MS/MS Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Waters Acquity HHS T3).

-

Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing 0.1% formic acid, is effective for separating tetracycline isomers.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Sciex 4000 qTrap) capable of Multiple Reaction Monitoring (MRM).

-

Ionization: Electrospray Ionization (ESI) in positive mode is common.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions. For this compound (isobaric with CTC), the transition m/z 479 → 462 or m/z 479 → 444 can be used, with chromatographic separation being essential for differentiation.

5. Data Analysis:

-

Identify this compound based on its specific retention time, which will differ from chlortetracycline and its epimers.

-

Quantify the analyte by comparing the peak area of its quantifier ion against that of the internal standard.

Mechanism and Relevance

This compound is an inactive degradation product of chlortetracycline. The parent compound, chlortetracycline, functions as a bacteriostatic agent by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, which blocks the attachment of aminoacyl-tRNA to the ribosomal 'A' site, thereby preventing the elongation of the peptide chain. The structural rearrangement that forms this compound renders it inactive, meaning it does not possess this antimicrobial mechanism.

Its primary significance is therefore not in therapeutics but in analytical and regulatory science. As a stable degradation product, its presence and concentration are critical indicators of the stability and quality of chlortetracycline-containing products.

Visualization of Formation and Analytical Workflow

The following diagram illustrates the logical relationship between chlortetracycline, its degradation to this compound, and the subsequent analytical workflow for its detection.

Caption: Logical workflow from chlortetracycline degradation to analytical detection of this compound.

References

Isochlortetracycline as a Metabolite in Animal Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortetracycline (CTC) is a broad-spectrum tetracycline antibiotic extensively used in veterinary medicine for therapeutic and prophylactic purposes in food-producing animals. The metabolism of CTC in animals is a critical area of study for ensuring food safety, understanding drug efficacy, and complying with regulatory standards for drug residues. A significant metabolite of CTC is isochlortetracycline (ICTC), an inactive isomer formed in vivo. This technical guide provides an in-depth overview of this compound as a metabolite in animal studies, focusing on its formation, quantification, and the analytical methodologies employed for its detection.

Metabolic Pathway of Chlortetracycline to this compound

Chlortetracycline undergoes epimerization and isomerization in vivo to form several related compounds. The primary pathway involves the conversion of CTC to its C4-epimer, 4-epichlortetracycline (4-epi-CTC). Both CTC and 4-epi-CTC can then undergo isomerization to form this compound (ICTC) and 4-epi-isochlortetracycline (4-epi-ICTC), respectively. These isomers are considered significant metabolites, particularly in avian species.[1][2] The formation of these metabolites is crucial in residue analysis as regulatory limits often consider the sum of the parent drug and its epimers.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Chlortetracycline and its Isomer, Isochlortetracycline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlortetracycline (CTC) is a broad-spectrum antibiotic belonging to the tetracycline family. During its production, storage, or under certain environmental conditions, chlortetracycline can isomerize to form isochlortetracycline (iso-CTC).[1] The presence of this and other related substances can impact the efficacy and safety of the final drug product. Therefore, a robust analytical method is crucial for the accurate quantification of chlortetracycline and the separation of its impurities, including this compound. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of chlortetracycline and this compound.

Principle

This method utilizes reversed-phase HPLC with a C18 or C8 stationary phase to separate chlortetracycline and this compound based on their differential partitioning between the stationary phase and the mobile phase. The separation is achieved by optimizing the mobile phase composition, pH, and other chromatographic parameters. Detection is typically performed using a UV-Vis detector at a wavelength where both compounds exhibit significant absorbance.

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of chlortetracycline and this compound, based on established and validated methods for tetracycline analysis.[2][3][4][5]

Materials and Reagents

-

Chlortetracycline hydrochloride (Reference Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Oxalic acid dihydrate (ACS Grade)

-

Phosphoric acid (or other suitable acid for pH adjustment)

-

Deionized water (18.2 MΩ·cm)

-

0.45 µm membrane filters for solvent filtration

Instrumentation

A standard HPLC system equipped with the following components is required:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of chlortetracycline and this compound. These conditions are a composite of several reported methods for tetracycline analysis.

| Parameter | Recommended Conditions |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of aqueous oxalic acid, acetonitrile, and methanol. A common starting point is 0.01 M Oxalic Acid:Acetonitrile:Methanol (72:14:14, v/v/v). The ratio can be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30-35 °C |

| Detection Wavelength | 355-390 nm |

Preparation of Solutions

-

Mobile Phase (Example: 0.01 M Oxalic Acid:Acetonitrile:Methanol - 72:14:14)

-

Dissolve 1.26 g of oxalic acid dihydrate in 1000 mL of deionized water to make a 0.01 M solution.

-

Filter the oxalic acid solution through a 0.45 µm filter.

-

Prepare the mobile phase by mixing 720 mL of the 0.01 M oxalic acid solution with 140 mL of acetonitrile and 140 mL of methanol.

-

Degas the mobile phase before use.

-

-

Standard Stock Solution (e.g., 1000 µg/mL)

-

Accurately weigh approximately 10 mg of chlortetracycline hydrochloride reference standard.

-

Dissolve in and dilute to 10 mL with methanol in a volumetric flask.

-

-

Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation

The sample preparation will vary depending on the matrix. For bulk drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like animal feed or biological samples, a solid-phase extraction (SPE) cleanup may be necessary.

-

Accurately weigh a sample containing chlortetracycline.

-

Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

-

If necessary, perform a sample cleanup procedure such as SPE.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes typical quantitative data that can be obtained with this method. The exact values will depend on the specific HPLC system and conditions used.

| Analyte | Retention Time (min) | Resolution (with respect to adjacent peak) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Chlortetracycline | ~ 8-12 | > 1.5 | ~ 0.05 | ~ 0.15 |

| This compound | ~ 10-15 | > 1.5 | ~ 0.05 | ~ 0.15 |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of chlortetracycline.

Logical Relationship of Chlortetracycline and this compound

Caption: Isomerization relationship between CTC and iso-CTC.

References

- 1. researchgate.net [researchgate.net]

- 2. reference-global.com:443 [reference-global.com:443]

- 3. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. Evaluation of analytical method for determination of tetracyclines in their dosage forms by HPLC using different types of chromatographic stationary phases (RP-C8 and RP-C18) [ejah.journals.ekb.eg]

Application Note: Quantification of Isochlortetracycline using a Validated LC-MS/MS Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlortetracycline (ICTC) is a significant degradation product of the broad-spectrum antibiotic chlortetracycline (CTC).[1] The formation of ICTC is influenced by factors such as pH and temperature.[1][2] As a microbiologically inactive isomer, its presence can complicate the accurate quantification of the active parent compound, chlortetracycline.[1] Therefore, a robust and specific analytical method is crucial for distinguishing and quantifying this compound in various matrices. This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the accurate quantification of this compound. The method described herein is essential for researchers in drug metabolism, pharmacokinetics, and food safety monitoring.

Experimental Protocols

This protocol is based on established methods for the analysis of chlortetracycline and its isomers, providing a reliable framework for the quantification of this compound.

Sample Preparation

A simple and effective sample preparation procedure is critical for accurate quantification. The following protocol is adapted from methods developed for the analysis of tetracyclines in complex matrices like swine manure.[1]

-

Extraction: For solid samples, begin with a thorough extraction to release the analyte from the matrix.

-

Dilution: Dilute the extracted sample to a concentration within the linear range of the assay.

-

Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

-

Ultrafiltration: Filter the supernatant through an ultrafiltration membrane to remove proteins and other macromolecules that could interfere with the LC-MS/MS analysis.

An internal standard, such as d(6)-tetracycline, should be added at the beginning of the sample preparation process to correct for any analyte loss during the procedure.

Liquid Chromatography (LC)

Chromatographic separation is essential to resolve this compound from its isomers, such as chlortetracycline and epi-chlortetracycline.

-

Column: A Waters Acquity HHS T3 column (100 x 2.1 mm, 2.6 μm) or equivalent is recommended for optimal separation.

-

Mobile Phase:

-

Mobile Phase A: Water with 5% Methanol and 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

-

Gradient: A solvent gradient should be optimized to achieve baseline separation of the isomers. A typical gradient would involve a gradual increase in the percentage of Mobile Phase B.

-

Flow Rate: A flow rate of 0.4 mL/min is a suitable starting point.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

Injection Volume: A small injection volume, such as 2 μL, is recommended to prevent column overload.

Mass Spectrometry (MS/MS)

The mass spectrometer should be operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of tetracyclines.

-

MRM Transitions: this compound is an isomer of chlortetracycline, and therefore will have the same precursor ion. The most common precursor ion for chlortetracycline (and thus this compound) is m/z 479. Common product ions for chlortetracycline are m/z 462 and m/z 444. It is crucial to optimize the collision energy for each transition to maximize sensitivity for this compound.

-

Quantifier Ion: The most abundant and stable product ion should be selected for quantification.

-

Qualifier Ion: A second product ion should be monitored for confirmation of the analyte's identity.

-

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value | Reference |

| LC Column | Waters Acquity HHS T3 (100 x 2.1 mm, 2.6 μm) | |

| Mobile Phase A | Water with 5% MeOH and 0.1% Formic Acid | |

| Mobile Phase B | MeOH and 0.1% Formic Acid | |

| Column Temp. | 40°C | |

| Injection Vol. | 2 μL | |

| Ionization Mode | Positive ESI | |

| Precursor Ion (m/z) | 479 | |

| Product Ion 1 (m/z) | 462 | |

| Product Ion 2 (m/z) | 444 |

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Method Detection Limit | 7.3 pg/μL | |

| Linearity Range | 1 to 10,000 pg/μL | |

| Internal Standard | d(6)-tetracycline |

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Caption: Sample preparation workflow for this compound analysis.

Caption: LC-MS/MS analysis workflow for this compound.

References

Application Notes and Protocols for Isochlortetracycline as a Chromatographic Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochlortetracycline is recognized as an inactive alkaline degradation product and a metabolite of the broad-spectrum antibiotic, chlortetracycline.[1][2][3] Its presence in chlortetracycline samples can be an indicator of degradation and is therefore a critical quality attribute to monitor. This document provides detailed application notes and protocols for the use of this compound as a chromatographic reference standard for the identification and quantification of it as an impurity in chlortetracycline hydrochloride active pharmaceutical ingredients (APIs) and finished drug products.

The analytical methods detailed below are based on reverse-phase high-performance liquid chromatography (HPLC) with UV detection, a common and robust technique for the analysis of tetracyclines.[4][5]

Application: Impurity Profiling and Quantification

The primary application of this compound as a reference standard is in the quantitative analysis of impurities in chlortetracycline hydrochloride. Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia set limits for related substances in APIs and drug products. Using a certified this compound reference standard allows for the accurate determination of this specific impurity, ensuring the safety and efficacy of the drug product.

Experimental Workflow

The general workflow for the analysis of this compound as an impurity in chlortetracycline samples is depicted below.

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound in Chlortetracycline Hydrochloride API

This protocol describes an isocratic reverse-phase HPLC method for the determination of this compound as an impurity in chlortetracycline hydrochloride.

1. Materials and Reagents

-

This compound Reference Standard

-

Chlortetracycline Hydrochloride API (sample to be tested)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Oxalic acid, anhydrous

-

Ultrapure water

-

Hydrochloric acid (0.01 M)

2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent with UV detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18) |

| Mobile Phase | 0.01 M Oxalic acid : Acetonitrile : Methanol (70:15:15, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 370 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 25 minutes |

3. Preparation of Solutions

-

Diluent: 0.01 M Hydrochloric Acid

-

This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

-